![molecular formula C18H30N6O4 B2886990 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887222-17-5](/img/structure/B2886990.png)
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H30N6O4 and its molecular weight is 394.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Research has delved into the synthesis and properties of various purine derivatives, highlighting their significance in medicinal chemistry and drug design. For instance, the synthesis of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrated notable cardiovascular activities, including antiarrhythmic and hypotensive effects, alongside their interactions with adrenoreceptors (Chłoń-Rzepa et al., 2004). Such studies underscore the potential of purine derivatives in developing cardiovascular therapeutics.
Biological Activities
Purine derivatives have been explored for various biological activities, indicating their broad application scope in scientific research. The investigation into 7α-alkyltestosterone derivatives, for instance, revealed insights into their activity as androgens and aromatase inhibitors, shedding light on their potential in hormone-related studies and cancer research (Solo et al., 1982).
Antimicrobial and Antifungal Properties
Certain purine derivatives have demonstrated antimicrobial and antifungal properties, indicating their utility in addressing infectious diseases. A study on 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines explored their synthesis and evaluated their physicochemical and biological properties, finding some compounds exhibited activity against Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).
Antitumor Activities
Research into purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines highlighted novel heterocycles with examined biological activities, including antitumor properties. This study contributes to the understanding of purine derivatives in cancer research, providing a foundation for developing new therapeutic agents (Ueda et al., 1987).
properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O4/c1-5-10-28-12-13(25)11-24-14-15(22(4)18(27)21-16(14)26)20-17(24)19-8-9-23(6-2)7-3/h5,13,25H,1,6-12H2,2-4H3,(H,19,20)(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNYNHTDZNJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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